Product packaging for Sodium linolenate(Cat. No.:CAS No. 822-18-4)

Sodium linolenate

Cat. No.: B163251
CAS No.: 822-18-4
M. Wt: 300.4 g/mol
InChI Key: UNZSHUCNBUBSGW-IFNWOZJISA-M
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Description

Research Significance as a Lipid Compound

As a salt of a polyunsaturated fatty acid (PUFA), sodium linolenate is significant in lipid research for several reasons. It is a water-soluble form of ALA, which facilitates its use in aqueous experimental systems. ontosight.aicymitquimica.com Its amphiphilic nature, possessing both a hydrophilic sodium carboxylate group and a hydrophobic hydrocarbon tail, makes it an effective emulsifier and a subject of study in surface chemistry. cymitquimica.com

Contextualization within Essential Fatty Acid Research

Alpha-linolenic acid is an essential fatty acid, meaning the human body cannot synthesize it, and it must be obtained through diet. ncats.io Research on this compound is therefore intrinsically linked to the study of essential fatty acids and their impact on human health. It is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are vital for various physiological processes. ncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NaO2 B163251 Sodium linolenate CAS No. 822-18-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZSHUCNBUBSGW-IFNWOZJISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-18-4
Record name Sodium linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM LINOLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5OYY436YI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic and Biosynthetic Methodologies

Chemical Laboratory Preparation and Derivatization Methods

Laboratory methods primarily focus on the direct synthesis of sodium linoleate (B1235992) from its parent fatty acid and the conversion of linoleate-rich sources into commercially and scientifically valuable isomers.

Sodium linoleate is fundamentally produced through a neutralization or saponification reaction. The process involves the chemical interaction between linoleic acid, an organic acid, and an alkali, typically sodium hydroxide (B78521) (NaOH). atamanchemicals.comlibretexts.org This acid-base reaction yields the sodium salt (sodium linoleate) and water. libretexts.org For laboratory and research purposes, this synthesis provides a direct route to obtaining the compound for use as a reagent, a source of linoleate in cell culture, or in the study of its physical properties. atamanchemicals.com

The general reaction for the formation of sodium linoleate from linoleic acid and sodium hydroxide is a straightforward saponification. atamanchemicals.comlibretexts.org This process is analogous to the hydrolysis of triglycerides (fats and oils) with a base to produce soap, where sodium salts of fatty acids, including sodium linoleate, are common components. libretexts.org For purer preparations, free linoleic acid is used as the starting material instead of a triglyceride, which results in a higher concentration of the desired salt and fewer impurities. google.com

ReactantsProductReaction Type
Linoleic Acid (C₁₈H₃₂O₂) + Sodium Hydroxide (NaOH)Sodium Linoleate (C₁₈H₃₁NaO₂) + Water (H₂O)Saponification / Neutralization

Table 1: Basic reaction for the synthesis of Sodium Linoleate.

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid that have garnered significant research interest. Commercial and research quantities of CLA are most often produced by the alkaline isomerization of oils rich in linoleic acid, such as sunflower or safflower oil. aocs.organnualreviews.orgjbiochemtech.com This process converts the double bonds in linoleic acid into a conjugated arrangement.

The reaction conditions—including the type of alkali, solvent, temperature, and reaction time—are critical variables that determine the final yield and the specific ratio of CLA isomers produced. jbiochemtech.com For example, studies have shown that potassium hydroxide (KOH) is a highly effective alkali for this isomerization. jbiochemtech.com The process typically involves heating a linoleate-rich oil with an alkali in a solvent like ethylene (B1197577) glycol or propylene (B89431) glycol. aocs.orgjbiochemtech.com A "soap-free" strategy has also been developed, which involves first esterifying the linoleic acid with a diol (which also acts as the solvent) and then performing the alkali isomerization on the resulting alkyl linoleate intermediate. researcher.life This can reduce the amount of alkali and solvent needed. researcher.life

Starting MaterialAlkaliTemperatureTimeResultReference
Sunflower Oil (~55% Linoleic Acid)Potassium Hydroxide (KOH)140 °C30 minIsomerization efficiency of approximately 90%. jbiochemtech.com
Sunflower Oil (~55% Linoleic Acid)Potassium Methoxide (CH₃OK)170 °CN/AHigh total amount of linoleic acid isomers produced. jbiochemtech.com
Sunflower Oil (~55% Linoleic Acid)Potassium Hydroxide (KOH)110 °CN/ALow conversion efficiency of approximately 6%. jbiochemtech.com

Table 2: Research findings on the effect of different conditions on the alkaline isomerization of linoleic acid to produce Conjugated Linoleic Acid (CLA). jbiochemtech.com

Synthesis from Linoleic Acid and Alkalis for Research Applications

Biosynthetic Pathways and Metabolic Origins

In biological systems, linoleic acid, and by extension its anionic form linoleate, is not synthesized by mammals and must be obtained from the diet, making it an essential fatty acid. ontosight.aisapientia.rooregonstate.edu It serves as a crucial starting point for the synthesis of other important long-chain polyunsaturated fatty acids.

The primary role of linoleic acid in endogenous metabolism is to act as a precursor for the synthesis of arachidonic acid (AA; 20:4n-6). atamanchemicals.comoregonstate.edubasicmedicalkey.com This conversion is critical because arachidonic acid is a key component of cell membranes and the parent compound for a large family of potent signaling molecules known as eicosanoids (including prostaglandins, thromboxanes, and leukotrienes). sapientia.robasicmedicalkey.com

The metabolic pathway begins with dietary linoleic acid and proceeds through a series of elongation (addition of two-carbon units) and desaturation (introduction of new double bonds) reactions. ontosight.aibasicmedicalkey.com The process is tightly regulated, with the products of each step serving as the substrate for the next enzyme in the cascade. ontosight.ai

The conversion of linoleic acid to arachidonic acid is catalyzed by a specific set of enzymes located primarily in the endoplasmic reticulum. nih.gov The pathway is initiated by the enzyme delta-6-desaturase (FADS2), which introduces a double bond into linoleic acid to form gamma-linolenic acid (GLA; 18:3n-6). ontosight.airesearchgate.net This is followed by an elongation step, adding two carbons to form dihomo-γ-linolenic acid (DGLA; 20:3n-6). researchgate.net The final desaturation step is catalyzed by the enzyme delta-5-desaturase (FADS1), which converts DGLA into arachidonic acid (AA; 20:4n-6). nih.govresearchgate.net

These same enzymes are also responsible for the metabolism of the omega-3 fatty acid alpha-linolenic acid (ALA), leading to a competition between the omega-6 and omega-3 pathways for these enzymes. ontosight.aioregonstate.edu Before metabolism can begin, linoleate that is esterified in phospholipids (B1166683) within cell membranes must first be released by the action of phospholipase A2 enzymes. nih.gov

SubstrateEnzymeProductStep
Linoleic Acid (18:2n-6)Delta-6-Desaturase (FADS2)Gamma-Linolenic Acid (GLA; 18:3n-6)First Desaturation
Gamma-Linolenic Acid (GLA; 18:3n-6)ElongaseDihomo-γ-Linolenic Acid (DGLA; 20:3n-6)Elongation
Dihomo-γ-Linolenic Acid (DGLA; 20:3n-6)Delta-5-Desaturase (FADS1)Arachidonic Acid (AA; 20:4n-6)Second Desaturation

Table 3: The primary enzymatic pathway for the conversion of Linoleic Acid to Arachidonic Acid. ontosight.ainih.govresearchgate.net

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural and Interaction Studies

Spectroscopy is a cornerstone in the analysis of sodium linolenate, providing insights into its molecular structure, isomeric forms, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of lipids like this compound. mdpi.comscielo.br It leverages the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms within a molecule. libretexts.org Both ¹H and ¹³C NMR are instrumental in the qualitative and quantitative analysis of fatty acids, including the identification of cis and trans isomers and the position of double bonds. mdpi.commdpi.com

High-resolution NMR can distinguish between different fatty acids in a mixture and determine their relative proportions. mdpi.comscielo.br For instance, the chemical shifts in ¹³C NMR spectra, particularly in the carbonyl and unsaturated carbon regions (around 172–178 ppm and 124–134 ppm, respectively), are highly informative for identifying the specific type of fatty acid. mdpi.com Furthermore, NMR can be used to study the interactions of this compound in solution, such as its aggregation behavior or its binding to other molecules. One study investigated the 23Na spectrum of sodium linoleate (B1235992) in water using NMR, revealing information about the quadrupolar interactions of the sodium ion, which can be extrapolated to understand the behavior of similar salts like this compound in biological systems. nih.gov

Key Applications of NMR in this compound Analysis:

Determination of the position of the three double bonds within the linolenate carbon chain.

Distinguishing between α-linolenic acid (an omega-3 fatty acid) and γ-linolenic acid (an omega-6 fatty acid) based on the positions of the double bonds.

Quantitative analysis of this compound in mixtures with other fatty acid salts.

Studying the formation of micelles and other aggregates in aqueous solutions.

Infrared (IR) and Raman Spectroscopy for Molecular Structure and Complex Formation

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure and bonding within this compound. mt.comamericanpharmaceuticalreview.com Both methods probe the vibrational modes of molecules, which are characteristic of specific chemical bonds and functional groups. nih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, and it is particularly sensitive to polar functional groups like the carboxylate group (-COO⁻) in this compound. nih.gov The position and intensity of the absorption bands can reveal information about the coordination of the sodium ion to the carboxylate group and changes in the molecular structure due to interactions or complex formation. d-nb.info

Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light (usually from a laser). americanpharmaceuticalreview.com It is highly sensitive to non-polar bonds, such as the carbon-carbon double bonds (C=C) in the alkyl chain of linolenate. nih.gov This makes it an excellent tool for studying the conformation and degree of unsaturation of the fatty acid chain. mt.com

Comparative Analysis of IR and Raman Spectroscopy for this compound:

Feature Infrared (IR) Spectroscopy Raman Spectroscopy
Principle Measures the absorption of infrared radiation. nih.govMeasures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com
Sensitivity Highly sensitive to polar functional groups (e.g., -COO⁻). nih.govHighly sensitive to non-polar bonds (e.g., C=C, C-C). nih.gov
Applications for this compound Studying the coordination of the sodium ion, identifying the presence of the carboxylate group. d-nb.infoDetermining the degree of unsaturation, analyzing the conformation of the alkyl chain. mt.com
Aqueous Samples Water exhibits strong IR absorption, which can interfere with the analysis of aqueous solutions.Water is a weak Raman scatterer, making it an ideal solvent for Raman studies of biological molecules. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Metabolite Identification and Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of molecules by measuring their mass-to-charge ratio. ijpras.com In the context of this compound, MS is indispensable for metabolite profiling and understanding its metabolic fate in biological systems. When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. ijpras.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of metabolites. ijpras.com Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate characteristic fragment patterns, which provides detailed structural information about the metabolites of linolenic acid. au.dk This is crucial for distinguishing between isomers and identifying the positions of modifications, such as hydroxylation or epoxidation, that may occur during metabolism.

Metabolomics studies often employ MS to create a global profile of metabolites in a biological sample. au.dk This can reveal how the levels of this compound and its downstream metabolites change in response to various stimuli or in different disease states. metabolomicsworkbench.org

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound from complex biological and chemical matrices.

Gas Chromatography (GC) Approaches for Fatty Acid Profiles

Gas chromatography (GC) is a widely used technique for the analysis of fatty acids. restek.comresearchgate.net Due to the low volatility of fatty acid salts, this compound must first be derivatized to a more volatile form, typically a fatty acid methyl ester (FAME). restek.comgcms.cz This is usually achieved by saponification of the salt followed by esterification. gcms.cz

The resulting FAMEs are then separated on a capillary column based on their boiling points and interactions with the stationary phase. restek.comgcms.cz A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for hydrocarbons. mdpi.com GC provides excellent resolution and allows for the separation of a wide range of fatty acids, including saturated, monounsaturated, and polyunsaturated fatty acids. researchgate.netmdpi.com The retention time of the methyl linolenate peak can be used for its identification by comparing it to a known standard, and the peak area is used for quantification. mdpi.com

Typical GC Parameters for FAME Analysis:

Parameter Description
Column Typically a fused silica (B1680970) capillary column with a polar stationary phase (e.g., cyanopropyl or polyethylene (B3416737) glycol). restek.commdpi.com
Carrier Gas Helium or hydrogen. mdpi.com
Injection Mode Split or splitless injection.
Oven Temperature Program A temperature gradient is used to elute fatty acids with a wide range of boiling points. mdpi.com
Detector Flame Ionization Detector (FID) is most common. mdpi.com Mass Spectrometry (GC-MS) can be used for definitive identification.

High-Performance Liquid Chromatography (HPLC) in Lipidomic and Metabolomic Investigations

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a cornerstone of modern lipidomics and metabolomics. mdpi.comfrontiersin.org Unlike GC, HPLC can analyze this compound in its native, underivatized form, which simplifies sample preparation. mdpi.com The evolution to ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle columns has further enhanced separation efficiency, resolution, and sensitivity. frontiersin.orgnih.gov

Reversed-phase HPLC is the most common mode for lipid analysis, where separation is based on the hydrophobicity of the molecules. nih.gov This allows for the separation of different fatty acids based on their chain length and degree of unsaturation. nih.gov The use of different mobile phases and gradients can be optimized to achieve the desired separation.

In lipidomics, HPLC-MS is used to obtain a comprehensive profile of all lipids in a sample. mdpi.com This enables the study of how the lipidome, including the levels of this compound, is altered in various biological contexts. The high sensitivity and specificity of MS detection allow for the identification and quantification of a vast number of lipid species in a single analysis. mdpi.com

Biochemical and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Sodium linolenate and its metabolites are key regulators of intracellular signaling networks that govern inflammation, cell proliferation, and gene expression.

Role in MAPK/JNK and NF-κB Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the cellular response to inflammatory stimuli. The MAPK family includes c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. semanticscholar.org Inflammatory stimuli can activate these pathways, leading to the expression of pro-inflammatory genes. researchgate.net

Research indicates that lipids, including those derived from linolenic acid, can modulate these pathways. For instance, lipids extracted from certain fish eggs have been shown to regulate the immune system by affecting the phosphorylation of proteins associated with the NF-κB and MAPK pathways. mdpi.com Specifically, these lipids could upregulate the phosphorylation of JNK, p38, ERK, and the p65 subunit of NF-κB, thereby stimulating macrophages. mdpi.com Conversely, under inflammatory conditions induced by lipopolysaccharide (LPS), these lipids demonstrated an ability to inhibit the inflammatory response by suppressing the NF-κB and MAPK pathways. mdpi.com

Studies on other lipid compounds have shown similar regulatory roles. For example, a resveratrol-linoleate compound significantly inhibited the TNF-α-dependent phosphorylation of JNK1/2 and ERK1/2. ird.fr Furthermore, mulberry fruit extract, containing linoleic acid and ethyl linolenate, was found to attenuate LPS-induced inflammatory responses by blocking the activation of both the NF-κB/p65 and pERK/MAPK pathways. researchgate.net This suggests a broader role for fatty acid derivatives in controlling these critical inflammatory signaling cascades.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs) and Gene Expression

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that are activated by fatty acids and their derivatives. genome.jpnih.gov There are three main isoforms: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distribution and functions. genome.jpuchile.cl PPARs play a critical role in the regulation of lipid and glucose metabolism, as well as cellular differentiation and inflammation. genome.jpnih.gov

Upon activation by ligands such as fatty acids, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. nih.gov This mechanism allows fatty acids like linolenic acid to directly influence the expression of genes involved in various metabolic processes. nih.gov

PPARα is primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and is involved in the clearance of lipids. genome.jp

PPARβ/δ is ubiquitously expressed and is implicated in fatty acid oxidation and cell proliferation. genome.jp

PPARγ is highly expressed in adipose tissue and macrophages and is a key regulator of adipogenesis and glucose uptake. genome.jp

Research has shown that a deficiency in n-3 fatty acids, such as alpha-linolenic acid, can lead to an increase in PPARβ mRNA levels in ocular tissue, highlighting the influence of dietary fatty acids on PPAR gene expression itself. uchile.cl The activation of PPARs by fatty acids is a key mechanism by which these molecules exert their biological effects, translating nutritional signals into changes in gene expression and cellular function. nih.gov

Influence on G protein-coupled Receptors (GPRs) and Cellular Responses

G protein-coupled receptors (GPCRs) are the largest superfamily of membrane proteins and are crucial for transducing extracellular signals into intracellular responses. nih.govmdpi.com Several GPCRs have been identified as receptors for fatty acids, including GPR40 (also known as FFA1) and GPR120 (also known as FFA4). nih.govresearchgate.net These receptors are activated by medium and long-chain fatty acids, including linolenic acid. mdpi.comnih.gov

The activation of these GPCRs by fatty acids can trigger a cascade of cellular events. For example, in intestinal endocrine cells, the binding of long-chain fatty acids like linolenic acid to GPR40 can lead to an increase in intracellular calcium ([Ca²⁺]i) and stimulate the secretion of cholecystokinin (B1591339) (CCK), a hormone involved in digestion. nih.gov

The presence of a sodium ion binding site within the transmembrane domain of many class A GPCRs is a notable feature. nih.govbiorxiv.org This sodium ion is thought to act as a negative allosteric modulator, and its expulsion is linked to receptor activation. nih.govbiorxiv.org This suggests a complex interplay between ions, ligands like fatty acids, and receptor conformation in modulating GPCR signaling. biorxiv.org The activation of fatty acid-sensing GPCRs represents a direct mechanism by which this compound can influence cellular responses, including hormone secretion and metabolic regulation. researchgate.net

Enzymatic Transformations and Metabolic Intermediates

This compound serves as a substrate for several key enzymes, leading to the production of a variety of bioactive molecules.

Involvement in Delta-6-Desaturase Dependent Pathways

Alpha-linolenic acid (ALA) is the precursor for the synthesis of longer-chain omega-3 polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). ncats.io This conversion is initiated by the enzyme delta-6-desaturase (D6D), encoded by the FADS2 gene. researchgate.netresearchgate.net D6D catalyzes the rate-limiting step in this pathway, which involves the introduction of a double bond into the fatty acid chain. ahajournals.org

The activity of D6D is crucial, as the majority of long-chain PUFAs in mammalian tissues are derived from the desaturation and elongation of dietary linoleic acid and alpha-linolenic acid. ahajournals.org While a large portion of ALA is catabolized for energy through beta-oxidation, a smaller fraction is converted to EPA and DHA. ncats.io The efficiency of this conversion can be influenced by various factors, and a deficiency in D6D activity can impair the production of these vital long-chain omega-3 fatty acids. researchgate.net

SubstrateEnzymeProductSignificance
Alpha-Linolenic Acid (ALA)Delta-6-Desaturase (D6D)Stearidonic Acid (SDA)Rate-limiting step in the synthesis of EPA and DHA. ahajournals.org
Linoleic Acid (LA)Delta-6-Desaturase (D6D)Gamma-Linolenic Acid (GLA)Initiates the synthesis of arachidonic acid (AA). atamanchemicals.com

Enzymatic Oxidation and Hydroperoxide Formation (e.g., Lipoxygenase)

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like linolenic acid. iosrjournals.orgmdpi.com This reaction leads to the formation of fatty acid hydroperoxides. cerealsgrains.orgmdpi.com LOXs exhibit high regio- and stereospecificity, meaning they introduce the hydroperoxy group at a specific carbon atom and with a specific stereochemistry. mdpi.com

In plants, LOXs typically oxidize linoleic and α-linolenic acids to their 9- and 13-hydroperoxides. mdpi.com For example, soybean lipoxygenase-1 primarily produces 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPOD) from linoleic acid. iosrjournals.org These hydroperoxides are often unstable and serve as intermediates for the synthesis of a diverse array of bioactive oxylipins, including jasmonates in plants and leukotrienes and lipoxins in animals. mdpi.comuu.nl

The catalytic cycle of lipoxygenase involves the oxidation of the native Fe(II) state to the active Fe(III) state by a product hydroperoxide. iosrjournals.orguu.nl The active enzyme then abstracts a hydrogen atom from the fatty acid, which is followed by the insertion of molecular oxygen to form the hydroperoxide product. iosrjournals.org

SubstrateEnzymePrimary ProductsReference
Linolenic AcidLipoxygenase (LOX)9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT), 13-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT) iosrjournals.org
Linoleic AcidLipoxygenase (LOX)9-hydroperoxy-10(S),12(Z)-octadecadienoic acid (9-HPOD), 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD) iosrjournals.org

Substrate Role in Fatty Acid Elongation and Desaturation Processes

This compound serves as a salt form of α-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid (PUFA). caymanchem.comdrugbank.com In biological systems, ALA is a fundamental substrate for the synthesis of longer-chain, more unsaturated omega-3 fatty acids, which are crucial for various physiological functions. reactome.org This conversion process involves a series of alternating enzymatic reactions, specifically desaturation and elongation, that occur primarily in the endoplasmic reticulum. reactome.orgnih.gov

This elongated fatty acid then undergoes another desaturation step, catalyzed by delta-5-desaturase (Δ5D), the product of the FADS1 gene, to form eicosapentaenoic acid (EPA; 20:5n-3). frontiersin.orgmdpi.com From EPA, the pathway can continue through further cycles of elongation and desaturation to produce docosapentaenoic acid (DPA; 22:5n-3) and ultimately docosahexaenoic acid (DHA; 22:6n-3). caymanchem.commdpi.com The final step to produce DHA involves translocation to peroxisomes for a cycle of beta-oxidation. reactome.org

The enzymes involved in this pathway, namely the desaturases and elongases, are shared with the metabolic pathway of omega-6 fatty acids, such as linoleic acid. mdpi.commdpi.com This leads to competition between the two families of PUFAs for the same enzymatic machinery. mdpi.com The efficiency of ALA's conversion to its longer-chain derivatives like EPA and particularly DHA is known to be limited in humans. mdpi.comnih.gov Nevertheless, this substrate role is a primary mechanism through which this compound exerts its biological effects, by providing the precursor for these functionally significant long-chain omega-3 fatty acids. reactome.org

Regulation of Gene Expression Profiles

Impact on Lipid Metabolism-Related Gene Transcription (e.g., LPL, CPT-1, FABP4, ACOX)

Alpha-linolenic acid (ALA), the active component of this compound, and its metabolites are known to regulate the expression of genes integral to lipid metabolism. drugbank.commdpi.com They act as signaling molecules that can modulate the activity of nuclear receptors and transcription factors, thereby altering gene transcription. mdpi.com A key family of transcription factors influenced by fatty acids are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. mdpi.comnih.gov

Research has demonstrated that fatty acids can upregulate the mRNA expression of several genes involved in lipid transport, breakdown, and storage. In studies on bovine satellite cells, treatment with unsaturated fatty acids, including linoleic acid, led to a significant increase in the mRNA levels of PPARα, PPARγ, Acyl-CoA Oxidase (ACOX), Lipoprotein Lipase (B570770) (LPL), Carnitine Palmitoyltransferase-1 (CPT-1), and Fatty Acid-Binding Protein 4 (FABP4) compared to control groups. nih.govtandfonline.com CPT-1 is a crucial enzyme for the beta-oxidation of fatty acids, while LPL is key for hydrolyzing triglycerides. nih.govresearchgate.net ACOX is the first enzyme of the fatty acid beta-oxidation pathway in peroxisomes, and FABP4 is involved in intracellular fatty acid trafficking. nih.govresearchgate.net ALA, specifically, has been shown to influence fat storage and oxidation by increasing the expression or activity of enzymes and nuclear factors, including PPARα. mdpi.com

The activation of PPARs by fatty acids like ALA enhances the expression of genes that code for proteins involved in fatty acid metabolism, leading to increased fatty acid oxidation. tandfonline.com This regulatory role helps in managing lipid homeostasis within cells.

Influence on Immune and Inflammatory Gene Expression Mediators

This compound's constituent, α-linolenic acid (ALA), and its metabolic derivatives, such as EPA and DHA, significantly influence the gene expression of mediators involved in immune and inflammatory responses. cambridge.orgnih.gov A primary mechanism for this influence is the modulation of key transcription factors that control inflammation, such as Nuclear Factor-kappa B (NF-κB), and the activation of PPARs, which often exert anti-inflammatory effects. drugbank.commdpi.comnih.gov

Studies have shown that ALA can suppress the expression of pro-inflammatory cytokines. In cultured human corneal epithelial cells stimulated with inflammatory agents, ALA treatment dramatically reduced the production and mRNA levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and the chemokine Interleukin-8 (IL-8). arvojournals.org Similarly, research in Holstein dairy cows demonstrated that diets enriched with ALA led to a linear reduction in the expression of TNF-α in milk cells and decreased the expression of IL-1β, IL-8, and TNF-α in peripheral blood mononuclear cells (PBMCs). cambridge.orgnih.gov

The anti-inflammatory effects are also mediated by ALA's oxygenated metabolites (oxylipins), such as 9- and 13-hydroxy-octadecatrienoic acids (9-HOTrE and 13-HOTrE). nih.gov These molecules have been shown to reduce the secretion of pro-inflammatory cytokines like IL-6 and IL-1β in cell models, an effect mediated at least in part through PPAR activation. nih.gov By altering the expression profile of these critical immune and inflammatory genes, ALA helps to modulate the intensity and duration of inflammatory responses. nih.govumz.ac.ir

Research Findings on Gene Expression

The following table summarizes the quantitative impact of α-linolenic acid (ALA) on the expression of key pro-inflammatory mediators as observed in specific research studies.

Gene MediatorCell/Animal ModelALA-Induced ChangeSource
TNF-α Human Corneal Epithelial CellsReduction to 23.81% of stimulated levels arvojournals.org
IL-6 Human Corneal Epithelial CellsReduction to 46.71% of stimulated levels arvojournals.org
IL-1β Human Corneal Epithelial CellsReduction to 20.86% of stimulated levels arvojournals.org
IL-8 Human Corneal Epithelial CellsReduction to 52.21% of stimulated levels arvojournals.org
TNF-α Bovine Milk CellsUp to 40% linear reduction cambridge.orgnih.gov
TNF-α Bovine PBMCs27% reduction (at 6% camelina meal) cambridge.orgnih.gov
IL-1β Bovine PBMCs29% reduction (at 6% camelina meal) cambridge.orgnih.gov
IL-8 Bovine PBMCs20% reduction (at 6% camelina meal) cambridge.orgnih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Effects on Cell Physiology and Function

Regulation of Cell Proliferation and Viability in Diverse Cell Models

This compound, the sodium salt of the omega-3 fatty acid α-linolenic acid (ALA), demonstrates varied effects on cell proliferation and viability, which are often dependent on the cell type and concentration.

In the context of cancer research, polyunsaturated fatty acids (PUFAs) like linolenic acid have been shown to have tumoricidal actions. Studies on colorectal cancer cell lines revealed that higher concentrations of linoleic acid (above 300 μM) suppressed cell growth, whereas lower concentrations (100-200 μM) promoted proliferation. nih.gov Similarly, in human glioma cell lines, lithium gamma-linolenate (B1238488) (LiGLA), a salt of another omega-6 fatty acid, exhibited cytotoxicity. mdpi.com For instance, LiGLA had an IC50 value of 73 μM for A172 cells and 86 μM for U373MG cells after four days of exposure. mdpi.com In contrast, at lower concentrations that did not significantly affect cell viability, LiGLA was found to regulate the expression of genes involved in cell adhesion and motility. mdpi.com

The effect on non-cancerous cells also appears to be concentration-dependent. For example, in human lymphocytes, oleic and linoleic acid at 25 µM increased proliferation, but at higher concentrations (75 µM and 100 µM), they inhibited it. researchgate.net In bovine satellite cells, linoleic acid at 100 µM significantly increased cell proliferation and viability after 24 hours, while a concentration of 250 µM led to a decrease. nih.gov Furthermore, in bovine cumulus oocyte complexes, supplementation with ALA (50 μM) under lipotoxic conditions helped protect cumulus cell viability, which is crucial for oocyte developmental capacity. ncats.io

Interactive Data Table: Effect of Fatty Acid Salts on Cell Proliferation and Viability

Cell Line/ModelCompoundConcentrationEffectSource
Colorectal Cancer CellsLinoleic Acid>300 μMSuppressed growth nih.gov
Colorectal Cancer CellsLinoleic Acid100-200 μMPromoted proliferation nih.gov
Human Glioma (A172)Lithium Gamma-Linolenate73 μM (IC50)Cytotoxic mdpi.com
Human Glioma (U373MG)Lithium Gamma-Linolenate86 μM (IC50)Cytotoxic mdpi.com
Human LymphocytesOleic & Linoleic Acid25 µMIncreased proliferation researchgate.net
Human LymphocytesOleic & Linoleic Acid75-100 µMInhibited proliferation researchgate.net
Bovine Satellite CellsLinoleic Acid100 µMIncreased proliferation nih.gov
Bovine Satellite CellsLinoleic Acid250 µMDecreased proliferation nih.gov
Bovine Cumulus Cellsα-Linolenic Acid50 µMProtected viability ncats.io

Influence on Cellular Differentiation Processes (e.g., Adipocytes)

This compound and other fatty acids can influence cellular differentiation, particularly in adipocytes (fat cells). The differentiation of 3T3-L1 pre-adipocytes into mature adipocytes is a commonly used in vitro model to study this process.

Studies have shown that treating differentiating 3T3-L1 cells with fatty acids, including linoleate (B1235992), can lead to the formation of larger lipid droplets and increased triglyceride levels. plos.org Specifically, differentiation in the presence of 100 µM and 200 µM linoleate was associated with these changes. plos.org Furthermore, omega-3 PUFAs like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) have been found to modulate the expression of key proteins involved in adipogenesis. nih.gov For instance, they can induce the degradation of fatty acid synthase (FAS), a crucial enzyme for fat accumulation, through the ubiquitin-proteasome system. nih.gov They also decrease the expression of SREBP1, a major transcription factor for lipogenesis, while increasing the expression of adipophilin and the glucose transporter GLUT4. nih.gov

Role in Lipid Metabolism at the Cellular Level

Studies on Fatty Acid Uptake and Incorporation into Cellular Lipids

The uptake and incorporation of fatty acids into cellular lipids are fundamental processes for cell function. Long-chain fatty acids can enter cells through both passive diffusion and protein-facilitated transport. imrpress.com

In vitro studies using Caco-2 cells, a model for the intestinal barrier, have demonstrated that these cells can take up and metabolize linoleic acid. physiology.org When provided in the form of a structured triglyceride, linoleic acid was incorporated predominantly into phospholipids (B1166683) and monoglycerides. physiology.org The presence of gastric lipase significantly enhanced the cellular uptake of the fatty acid. physiology.org Similarly, bovine pulmonary artery endothelial cells have been shown to incorporate significant amounts of radiolabeled linoleic acid into cellular phospholipids and triglycerides. ahajournals.org The rate of uptake was progressive over time and dependent on the concentration of linoleic acid in the culture medium. ahajournals.org Research on HeLa cells also indicates that the composition of mitochondrial cardiolipins is highly dependent on the lipids available in the growth medium, with a preference for incorporating essential fatty acids like linoleic acid. biorxiv.org

Influence on Intracellular Lipid Accumulation and Efflux Mechanisms

This compound and related fatty acids play a role in regulating the balance between lipid accumulation and removal from cells.

In macrophages, the accumulation of lipids, particularly oxidized lipids, is a key event in the development of atherosclerosis. Studies have shown that macrophages loaded with oxidized low-density lipoprotein (OxLDL) accumulate unoxidized cholesterol, 7-ketocholesterol, and cholesteryl linoleate hydroxide (B78521). ahajournals.org The efflux of cholesterol from these cells is a critical process for preventing foam cell formation. Apolipoprotein A-I is a key mediator of this efflux. ahajournals.org Other factors can also influence lipid accumulation; for example, colony-stimulating factor-1 (CSF-1) has been shown to enhance lipid accumulation in macrophages and decrease the proportion of cholesterol esters containing polyunsaturated fatty acids. ahajournals.org

In liver cells, sesamin (B1680957) has been shown to reduce intracellular lipid accumulation by up-regulating proteins involved in fatty acid oxidation and cholesterol efflux. frontiersin.org In the context of diabetic kidney disease, alterations in cholesterol uptake, synthesis, and efflux contribute to lipid accumulation and cellular dysfunction. ijbs.com Proteins like the LDL receptor (LDLR) and ATP-binding cassette transporter A1 (ABCA1) are involved in these processes. ijbs.commdpi.com

Interactions with Microbial Systems

This compound and other unsaturated fatty acids exhibit significant interactions with microbial systems, particularly bacteria. These fatty acids can have direct antibacterial effects and can also influence the composition of the gut microbiota.

Long-chain unsaturated fatty acids, including linoleic and α-linolenic acid, are generally more active against Gram-positive bacteria. tandfonline.com The antibacterial mechanism can involve the disruption of the cell membrane. mdpi.comnih.gov For instance, linoleic and α-linolenic acid have been shown to inhibit the growth of Staphylococcus aureus and Bacillus subtilis. tandfonline.com In some cases, these fatty acids can cause the complete disruption of the bacterial cell membrane. nih.gov The intensity of this action can be proportional to the degree of unsaturation of the fatty acid. semanticscholar.org

Furthermore, dietary fats, including α-linolenic acid, can modulate the gut microbiota. An ALA-rich diet has been observed to increase the abundance of Bacteroidetes and decrease the relative abundance of Firmicutes in the small intestine of mice. nih.gov Specifically, the growth of Prevotella was enhanced. nih.gov In the context of type 1 diabetes models, both linoleic acid and ALA have been shown to restore the Firmicutes/Bacteroidetes ratio and improve the levels of short-chain fatty acids (SCFAs), which are beneficial metabolites produced by gut bacteria. frontiersin.org

Modulation of Bacterial Growth and Composition in In Vitro Models

In vitro studies have demonstrated that this compound, and its corresponding free fatty acid, α-linolenic acid, exert significant modulatory effects on the growth of various bacterial species. The antibacterial activity is particularly pronounced against Gram-positive bacteria. tandfonline.comtandfonline.com Research has shown that the intensity of the bacteriolytic action of unsaturated fatty acids is directly proportional to their degree of unsaturation, with linolenate being more potent than less unsaturated acids like oleate (B1233923) and linoleate. researchgate.net

Studies evaluating the minimum bactericidal concentrations (MBC) have quantified the potent effects of α-linolenic acid. For instance, against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, α-linolenic acid exhibited significant bactericidal activity. tandfonline.comtandfonline.com In contrast, some Gram-negative bacteria appear more resistant. The antibacterial effects also extend to pathogenic species like Helicobacter pylori, where unsaturated fatty acids, including linolenic acid, inhibit growth in a dose-dependent manner. researchgate.netasm.org

The inhibitory properties of linolenic acid are also effective against bacterial spores. Research has identified linolenic acid as the most inhibitory fatty acid against the spores of Clostridium botulinum 62A, Clostridium sporogenes PA3679, and Bacillus cereus F4165/75. researchgate.net The minimum inhibitory concentrations (MIC) for linolenic acid against these spores ranged from 10 to 75 μg/ml, depending on the bacterial strain. researchgate.net This action is attributed to the inhibition of spore germination, as measured by the loss of heat resistance in the spores after treatment. researchgate.net

Furthermore, in vitro fermentation models using human gut microbiota suggest that polyunsaturated fatty acids (PUFAs) can modulate the bacterial composition. While free PUFAs can be inhibitory to bacterial growth, some commensal gut bacteria have developed detoxification mechanisms, such as biohydrogenation, to convert these fatty acids into less toxic forms. nih.govnih.gov This metabolic interaction indicates a complex interplay where this compound can influence the survival and metabolic activity of specific bacterial populations within a mixed microbial community.

Table 1: In Vitro Antibacterial Activity of Linolenic Acid Against Various Bacterial Strains

Bacterial StrainTypeEffectConcentrationSource(s)
Staphylococcus aureusGram-positiveBactericidal>125 µg/mL (MBC) tandfonline.com
Bacillus subtilisGram-positiveBactericidal250 µg/mL (MBC) tandfonline.com
Bacillus subtilis NBRC 3335Gram-positiveBacteriostatic (99.999% growth suppression)175 mM (Potassium Salt) matec-conferences.org
Clostridium botulinum 62AGram-positive (Spore)Inhibitory10-75 µg/mL (MIC) researchgate.net
Clostridium sporogenes PA3679Gram-positive (Spore)Inhibitory10-75 µg/mL (MIC) researchgate.net
Bacillus cereus F4165/75Gram-positive (Spore)Inhibitory10-75 µg/mL (MIC) researchgate.net
Helicobacter pyloriGram-negativeGrowth InhibitionDose-dependent researchgate.net

Conclusion

Sodium linolenate is a pivotal compound in the scientific study of lipids and essential fatty acids. Its utility in research is underscored by its water solubility and its role as a direct precursor to the omega-3 metabolic cascade. Investigations spanning from fundamental biochemical pathways to specific applications in inflammation, oncology, and dermatology continue to elucidate the multifaceted nature of this important fatty acid salt.

Mechanistic Research in Model Biological Systems

In Vivo Investigations of Physiological Processes (Focus on Mechanisms)

Studies on Mitochondrial Function and Bioenergetics in Animal Models

Sodium linolenate, as a salt of the omega-3 fatty acid α-linolenic acid, and its related compound, sodium linoleate (B1235992) (from the omega-6 fatty acid linoleic acid), have been investigated for their roles in mitochondrial function and bioenergetics, primarily using animal models. This research often focuses on the composition of mitochondrial membranes, particularly the phospholipid cardiolipin (B10847521), which is crucial for the optimal function of many mitochondrial enzymes and protein complexes involved in energy production. nih.govnih.gov

In the healthy mammalian heart, cardiolipin is predominantly enriched with linoleic acid side chains, forming tetralinoleoyl-cardiolipin (L4CL). nih.govnih.gov A loss of L4CL is associated with mitochondrial dysfunction and heart failure in both humans and animal models. nih.govresearchgate.net Studies in spontaneously hypertensive heart failure rats have shown that a diet supplemented with high-linoleate safflower oil preserved L4CL levels and attenuated decreases in mitochondrial respiration. nih.govresearchgate.net This preservation of cardiolipin was linked to improved mitochondrial function, including enhanced activity of cytochrome c oxidase (COx), a key enzyme in the electron transport chain that requires L4CL for optimal activity. nih.gov

Interestingly, the enrichment of cardiolipin with linoleate appears to be a developmentally regulated process in tissues with high oxidative demand, like the heart. nih.gov In neonatal rat ventricular cardiomyocytes, experimentally increasing the linoleate content in cardiolipin led to an increase in palmitate oxidation, demonstrating a direct link between cardiolipin composition and fatty acid metabolism. nih.gov

Furthermore, studies using L6 skeletal muscle myotubes have shown that treatment with linoleate can increase the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov This activation of AMPK leads to enhanced fatty acid oxidation. nih.gov Similarly, in a rodent model of Barth syndrome, a genetic disorder characterized by dysfunctional mitochondria due to mutations affecting cardiolipin synthesis, a diet supplemented with linoleic acid was found to partially attenuate impaired contractile function in the soleus muscle, with indications of improvements in cardiolipin content and mitochondrial supercomplex formation. frontiersin.org

Conversely, dietary supplementation with other fatty acids, such as arachidonic acid (ARA), can lead to the depletion of linoleic acid in mitochondrial phospholipids (B1166683), including cardiolipin, and its replacement with ARA. plos.org These findings underscore the dynamic nature of mitochondrial membrane composition and its significant impact on cellular bioenergetics.

Table 1: Effects of Linoleate on Mitochondrial Function in Animal Models
Animal ModelKey FindingsReference
Spontaneously Hypertensive Heart Failure RatsDietary linoleate preserved tetralinoleoyl-cardiolipin (L4CL) levels, attenuated decreases in mitochondrial respiration, and improved cytochrome c oxidase (COx) activity. nih.govresearchgate.net
Neonatal Rat Ventricular CardiomyocytesExperimental enrichment of cardiolipin with linoleate increased palmitate oxidation. nih.gov
L6 Skeletal Muscle MyotubesLinoleate treatment increased AMP-activated protein kinase (AMPK) activity, leading to enhanced fatty acid oxidation. nih.gov
Rodent Model of Barth Syndrome (Taz knockdown mouse)Supplemental dietary linoleic acid partially attenuated impaired muscle contractile function, with improvements in cardiolipin content and mitochondrial supercomplex formation. frontiersin.org

Role in Eicosanoid Biosynthesis and Related Physiological Responses in Animal Models

This compound, as a salt of α-linolenic acid (ALA), and its omega-6 counterpart, sodium linoleate from linoleic acid (LA), are crucial precursors for the biosynthesis of eicosanoids. nih.gov These signaling molecules play a significant role in a wide array of physiological processes, including inflammation and immune responses. nih.govresearchgate.net The synthesis of eicosanoids from these polyunsaturated fatty acids (PUFAs) has been extensively studied in various animal models.

The initial and rate-limiting step in the conversion of ALA and LA into longer-chain PUFAs, such as eicosapentaenoic acid (EPA) and arachidonic acid (AA), is catalyzed by the enzyme Δ6 desaturase. nih.gov Studies in rats have demonstrated that the activity of this enzyme, and thus the efficiency of this conversion, can be influenced by several factors, including sex, age, and nutritional status. nih.gov

Once formed, AA and EPA are the primary substrates for the synthesis of different classes of eicosanoids through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netrsc.org Generally, eicosanoids derived from AA are considered to be more pro-inflammatory than those derived from EPA. researchgate.net Therefore, the relative availability of these precursor fatty acids in cell membranes can significantly influence the profile of eicosanoids produced and the subsequent physiological response.

In animal models, the administration of diets with varying LA to ALA ratios has been shown to modulate the composition of fatty acids in tissues and the production of eicosanoids. For example, in a rat model of crescent-type anti-glomerular basement membrane nephritis, a diet rich in linoleate was found to increase the proportion of arachidonic acid in glomerular phospholipids. medchemexpress.com This alteration in fatty acid composition was associated with changes in the severity of the disease. medchemexpress.com

Furthermore, the biosynthesis of eicosanoids is not only dependent on the availability of precursor fatty acids but also on the activity of enzymes like phospholipase A2 (PLA2), which releases these fatty acids from membrane phospholipids. nih.gov The activity of PLA2 can be influenced by various factors, including hormones and cytokines. nih.gov

Role as a Research Tool and Model Compound

Application in Studying Fatty Acid Oxidation and Autoxidation in Protein Solutions

This compound and the closely related sodium linoleate are valuable model compounds for investigating the processes of fatty acid oxidation and autoxidation, particularly in the presence of proteins. tandfonline.com The polyunsaturated nature of these fatty acids makes them susceptible to oxidation, a process that has significant implications in food science and biological systems. nih.gov

In model systems using protein solutions, such as bovine serum albumin (BSA), the autoxidation of sodium linoleate has been shown to be dependent on the protein concentration. tandfonline.com It has been suggested that the binding of the fatty acid to protein molecules increases its surface area, which may contribute to a catalytic effect on oxidation. tandfonline.com

The oxidation of polyunsaturated fatty acids can lead to the formation of hydroperoxides and a variety of secondary products, including aldehydes. pnas.orgfrontiersin.org These oxidation products can, in turn, react with amino acid residues in proteins, leading to protein modification and degradation. cambridge.org Studies using model systems of protein-methyl linolenate have demonstrated significant losses of lysine, tryptophan, and histidine residues upon oxidation. cambridge.org

The metal-catalyzed oxidation of polyunsaturated fatty acids in the presence of BSA has been shown to generate protein carbonyl groups, with the effectiveness of the fatty acid in promoting carbonyl formation increasing with the degree of unsaturation (linoleate < linolenate < arachidonate). pnas.org This indicates that the hydroperoxides formed during fatty acid oxidation contribute to the oxidative modification of proteins. pnas.org

These model systems allow researchers to study the fundamental mechanisms of lipid-protein interactions during oxidative processes, which is crucial for understanding phenomena such as the development of off-flavors in foods and the oxidative damage to proteins in biological systems. tandfonline.comcambridge.org

Use in Investigating Lipid-Protein Interactions in Model Systems

This compound and other polyunsaturated fatty acids are utilized as tools to explore the intricate interactions between lipids and proteins in various model systems. These interactions are fundamental to the structure and function of biological membranes and lipoproteins.

Techniques such as vibrational spectroscopy can be employed to study lipid-protein interactions. researchgate.net By observing changes in the spectra of both the lipid and the protein, researchers can gain insights into how these molecules associate with each other. For example, it is possible to determine whether the hydrocarbon chains of lipid molecules are in a separate lipid phase or are integrated into a protein environment. researchgate.net

Fluorescence spectroscopy is another powerful technique used to probe these interactions. edinst.com Fluorescently labeled fatty acids can act as probes, and changes in their fluorescence properties upon binding to proteins can provide information about the binding process. nih.gov For instance, studies using acrylodan-labeled fatty acid binding protein have demonstrated differences in the binding kinetics of oleate (B1233923) and linoleate, suggesting that the degree of unsaturation can influence how a fatty acid interacts with a protein's binding pocket. nih.gov

Utility in Membrane Biology and Ion Channel Research

This compound, as a salt of the essential omega-3 fatty acid alpha-linolenic acid (ALA), plays a significant role in the study of membrane biology and ion channel function. In aqueous biological environments, it dissociates, and the linolenate anion becomes available to interact with and integrate into cellular structures. The incorporation of polyunsaturated fatty acids (PUFAs) like linolenate is a crucial factor in determining the biophysical properties of cell membranes. drugbank.comoregonstate.edu

Research has shown that increasing the intake of omega-3 fatty acids leads to their higher concentration within the phospholipids of cell membranes across various cell types, including red blood cells and immune cells. oregonstate.edu This integration directly impacts fundamental membrane characteristics such as fluidity, flexibility, and permeability. oregonstate.edupurdue.edu By altering the fatty acid composition, linolenate can displace other lipids like cholesterol and omega-6 fatty acids, which in turn modulates the function of membrane-bound enzymes and proteins involved in cell-signaling pathways. drugbank.comoregonstate.edupurdue.edu For instance, studies on neuronal cells have demonstrated that ALA supplementation influences the membrane's lipid profile, which is critical for processes like neurotransmitter binding and signal transduction. purdue.edu The balance between omega-3 and omega-6 fatty acids within the membrane is competitive, affecting the production of bioactive lipid mediators. nih.govmdpi.com

Beyond its structural role, the linolenate anion is an active modulator of various voltage-gated ion channels, which are essential for electrical signaling in cells, particularly in the nervous system and cardiac muscle. nih.govfrontiersin.org Its effects are multifaceted, often resulting in the inhibition or altered gating of these channels. In cardiac research, ALA has been shown to block several key ion channels. nih.govresearchgate.net Studies on adult rat cardiomyocytes identified that ALA inhibits the cardiac sodium channel (Nav1.5) and shifts the voltage dependence of its inactivation. nih.gov It also blocks potassium channels such as Kv1.5 and Kv11.1, which are critical for cardiac repolarization. nih.govresearchgate.net The mechanism of action is thought to involve a direct interaction between the fatty acid and the channel protein. nih.gov Key structural features for this interaction include the negatively charged carboxyl group and the presence of multiple double bonds in the acyl tail, which allow for hydrophobic interactions with the channel protein embedded within the membrane. nih.gov Furthermore, research in the basolateral amygdala has indicated that ALA can facilitate inhibitory synaptic transmission through the activation of acid-sensing ion channels (ASIC1a). researchgate.net

Table 1: Documented Effects of Alpha-Linolenic Acid (ALA) on Various Ion Channels

Ion ChannelModel SystemObserved EffectEffective Concentration (IC₅₀)Reference
Cardiac Sodium Channel (Nav1.5)Adult Rat CardiomyocytesInhibition of sodium current; shift in voltage dependence of inactivation.27 μM nih.gov
Potassium Channel (Kv1.5)HEK293 CellsChannel block at physiological concentrations.Not specified nih.govresearchgate.net
Potassium Channel (Kv11.1)Not specifiedChannel block at physiological concentrations.Not specified nih.govresearchgate.net
Acid-Sensing Ion Channel (ASIC1a)Basolateral Amygdala NeuronsActivation leading to facilitation of GABAergic synaptic transmission.Not specified researchgate.net

Application in Material Science for Polymer Modification and Composite Development

In material science, fatty acid salts are recognized for their utility as surfactants, modifiers, and reactive intermediates. While direct research specifically detailing the application of this compound in polymer modification and composite development is limited, the well-documented use of similar compounds, such as sodium linoleate and sodium oleate, provides a strong basis for its potential applications. The chemical structure of this compound—an amphiphilic molecule with a polar carboxylate head group and a long, nonpolar hydrocarbon tail—makes it suitable for roles where interfacial modification is required.

Studies have successfully utilized sodium linoleate, the salt of an omega-6 fatty acid, as a chemical nucleating agent in polybutylene adipate-co-terephthalate (PBAT)/calcium carbonate (CaCO₃) composites. researchgate.net The addition of small amounts of sodium linoleate was found to significantly improve the thermal properties and crystallization behavior of the polymer during processing. researchgate.net This resulted in composites with enhanced mechanical properties, including a notable increase in flexural modulus. researchgate.net The mechanism involves the fatty acid salt acting as a nucleation site, promoting a more ordered arrangement of polymer chains. Given its structural similarity, this compound would be expected to perform a comparable function.

Based on these established applications for analogous compounds, this compound holds potential as a bio-based additive for developing advanced and sustainable composite materials with tailored properties. mdpi.com

Table 2: Example of Fatty Acid Salt Application in Polymer Composites (Sodium Linoleate)

Composite MaterialAdditiveObserved ImprovementQuantitative FindingReference
PBAT/CaCO₃Sodium Linoleate (Na-LL)Thermal PropertiesCrystallization temperature increased by up to 27.79 °C. researchgate.net
PBAT/CaCO₃Sodium Linoleate (Na-LL)Mechanical PropertiesFlexural modulus increased by 81.25% (from 80.0 to 145.3 MPa) with 0.2 pbw Na-LL. researchgate.net

Emerging Research Directions and Future Perspectives

Identification of Novel Molecular Targets and Pathways

The biological effects of sodium linolenate are mediated through its interaction with a variety of molecular targets, leading to the modulation of complex signaling pathways. While some of these targets are shared with its parent compound, alpha-linolenic acid, and its metabolites, researchers are now identifying more specific interactions.

A primary mechanism of action for ALA and its derivatives is the modulation of gene expression through transcription factors like the peroxisome proliferator-activated receptors (PPARs) and nuclear factor-kappa B (NF-κB). drugbank.com These interactions influence genes involved in fatty acid metabolism and inflammation. drugbank.com For instance, metabolites of ALA can inhibit the production of pro-inflammatory eicosanoids such as prostaglandin (B15479496) E2 and leukotriene B4, as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). drugbank.com

Recent studies are also highlighting other novel molecular targets. One such target is the transient receptor potential cation channel subfamily V member 1 (TRPV1), a non-selective calcium permeant cation channel involved in detecting noxious stimuli. drugbank.com ALA has been shown to be an inhibitor of TRPV1, suggesting a potential role in pain and inflammation modulation. drugbank.com Furthermore, research has pointed towards the G-protein coupled receptor GPR120 as a receptor for omega-3 fatty acids, mediating anti-inflammatory effects through the inhibition of the NLRP3 inflammasome. drugbank.com

Emerging evidence also suggests a role for microRNAs (miRNAs) as novel molecular targets for essential fatty acids. frontiersin.orgnih.gov These small non-coding RNAs regulate gene expression post-transcriptionally and are involved in a wide range of cellular processes. nih.gov The modulation of miRNA expression by omega-3 fatty acids presents a new frontier for understanding their pleiotropic effects. frontiersin.orgnih.gov

Table 1: Key Molecular Targets and Pathways of this compound and its Metabolites

Target/Pathway Function/Role Potential Effect of Modulation Reference
Peroxisome Proliferator-Activated Receptors (PPARs) Transcription factors regulating fatty acid metabolism and inflammation. Altered gene expression related to lipid handling and inflammatory responses. drugbank.com
Nuclear Factor-kappa B (NF-κB) Transcription factor involved in inflammatory and immune responses. Inhibition of pro-inflammatory gene expression. drugbank.com
Pro-inflammatory Eicosanoids (PGE2, LTB4) Lipid mediators of inflammation. Reduced inflammation. drugbank.com
Pro-inflammatory Cytokines (TNF-α, IL-1β) Signaling proteins that promote inflammation. Decreased systemic and localized inflammation. drugbank.com
Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) Ion channel involved in pain and heat sensation. Modulation of pain and neuro-inflammatory pathways. drugbank.com
G-protein Coupled Receptor 120 (GPR120) Receptor for omega-3 fatty acids. Anti-inflammatory effects via NLRP3 inflammasome inhibition. drugbank.com
MicroRNAs (miRNAs) Small non-coding RNAs that regulate gene expression. Post-transcriptional regulation of various cellular processes. frontiersin.orgnih.gov

Advanced Methodological Approaches for Comprehensive Analysis

The study of this compound and other lipids has been revolutionized by advancements in analytical techniques. These new methodologies allow for a more comprehensive and detailed analysis of lipid metabolism and function.

Lipidomics, the large-scale study of lipids in biological systems, is at the forefront of this revolution. High-throughput techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) enable the identification and quantification of hundreds of lipid species simultaneously. This allows researchers to gain a holistic view of the lipidome and how it changes in response to various stimuli, including the administration of this compound.

Advanced imaging techniques are also providing unprecedented insights into the subcellular localization and dynamics of lipids. Techniques like fluorescence microscopy and mass spectrometry imaging (MSI) can map the distribution of specific lipids within cells and tissues, offering clues about their local functions and interactions.

Furthermore, the development of sophisticated bioinformatics tools is crucial for handling and interpreting the vast datasets generated by these high-throughput methods. These computational approaches are essential for identifying patterns, building predictive models, and ultimately understanding the complex roles of lipids like this compound in health and disease. For example, molecular docking studies are being employed to predict the binding of novel compounds to targets like lipoxygenase, using the conversion of sodium linoleate (B1235992) as a model system. researcher.liferesearchgate.net

Interdisciplinary Research Linking Lipidomics to Systems Biology

The future of this compound research lies in the integration of lipidomics with other "omics" disciplines within a systems biology framework. This interdisciplinary approach aims to understand the complex interplay between lipids, genes, proteins, and metabolites, and how these networks as a whole contribute to the organism's phenotype.

By combining lipidomic data with genomics, transcriptomics, and proteomics, researchers can construct comprehensive models of cellular and physiological processes. For example, correlating changes in the lipidome with alterations in gene and protein expression can reveal the downstream consequences of this compound's interaction with its molecular targets.

This systems-level understanding is critical for elucidating the multifaceted roles of this compound in various physiological and pathological conditions. It can help to identify biomarkers for disease, predict individual responses to dietary interventions, and uncover novel therapeutic strategies. The integration of data from different levels of biological organization will provide a more complete picture of how this essential fatty acid salt influences health and disease, paving the way for personalized nutrition and medicine. The study of how essential fatty acids modulate microRNAs is a prime example of this interdisciplinary approach, connecting the fields of nutrition, molecular biology, and bioinformatics. frontiersin.orgnih.gov

Q & A

Q. How can sodium linolenate be accurately quantified in biological matrices?

Methodological Answer: Quantitative analysis of this compound in biological samples requires isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS). This method uses stable isotope-labeled internal standards (e.g., ¹³C₁₈-methyl linolenate) to correct for matrix effects and ionization variability. Molecular ions of methyl linolenate (m/z = 292.2) and its isotopic analog (m/z = 310.2) are monitored for precise quantification. Calibration curves should be validated with spiked samples to ensure linearity (R² > 0.99) and recovery rates (85–115%) .

Q. What experimental designs are optimal for studying this compound's stability under physiological conditions?

Methodological Answer: Use a PICOT framework to structure stability studies:

  • Population : this compound in simulated physiological fluids (e.g., plasma, gastric fluid).
  • Intervention : Exposure to varying pH, temperature, or reactive species (e.g., reactive oxygen/nitrogen).
  • Comparison : Control samples under inert conditions (e.g., nitrogen atmosphere).
  • Outcome : Degradation kinetics measured via HPLC or GC/MS.
  • Time : Time-course experiments (e.g., 0–72 hours). Replicate analyses (n ≥ 3) and ANOVA are critical for robustness .

Q. What chromatographic techniques are validated for separating this compound from complex lipid mixtures?

Methodological Answer: Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) effectively separates this compound from co-eluting lipids. For gas chromatography, polar capillary columns (e.g., BPX-70) resolve methyl linolenate esters. Validate methods using reference standards and spike-recovery tests (>90% recovery). Include internal standards like methyl linoleate to correct retention time shifts .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound's metabolic conversion pathways?

Methodological Answer: Address discrepancies by integrating in vitro and in vivo models:

  • Use LC/MS or GC/MS to track isotopically labeled this compound metabolites (e.g., dihomo-linolenate) in plasma .
  • Apply kinetic modeling to differentiate enzymatic vs. non-enzymatic pathways.
  • Cross-validate findings with genetic knockout models (e.g., Δ-6-desaturase-deficient animals) to isolate specific enzymatic contributions. Report uncertainties using error propagation models and sensitivity analyses .

Q. What methodologies are suitable for distinguishing this compound isomers in lipidomic studies?

Methodological Answer: Silver-ion chromatography (Ag⁺-HPLC) separates geometric and positional isomers of linolenate based on double-bond configuration. For structural confirmation, use ¹³C NMR to analyze acyl chain distribution in triglycerides. Assign peaks using reference data (e.g., δ = 14.9 ppm for linolenate at the 2-position in colza oil) and compare with computational models (e.g., 1,3-random-2-random distribution patterns) .

Q. How should experimental protocols be optimized to assess this compound's interactions with reactive nitrogen species?

Methodological Answer:

  • Design a bubbler apparatus under controlled atmospheres (e.g., nitrogen dioxide in helium) to simulate gas-phase reactions. Monitor products via HPLC with carvone as an internal standard .
  • Quantify allylic nitrite/nitro isomers using response factors from hydroperoxide decomposition studies.
  • Optimize reaction conditions (e.g., 37°C, 60 mL/min flow rate) to mimic physiological environments. Include blank runs and Saltzman analysis to validate nitrogen dioxide concentrations .

Data Analysis and Reporting Standards

Q. How should researchers address variability in this compound bioavailability studies?

Methodological Answer: Report subsampling protocols, including homogenization methods (e.g., cryogenic grinding) and incremental sampling to minimize preparation bias. Use ANOVA to partition variance sources (e.g., inter-individual vs. analytical error). Include uncertainty estimates (e.g., expanded uncertainty with k=2) in bioavailability calculations .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to EC₅₀ calculations. Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals. For metabolomic data, employ false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.